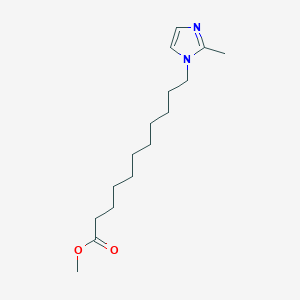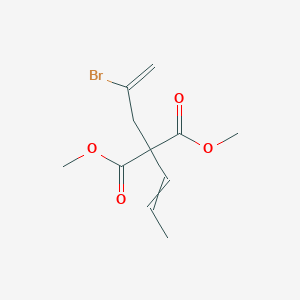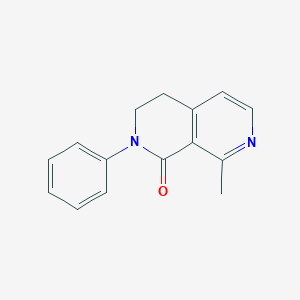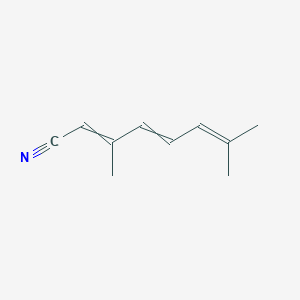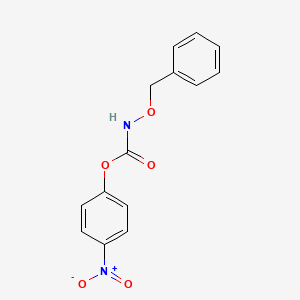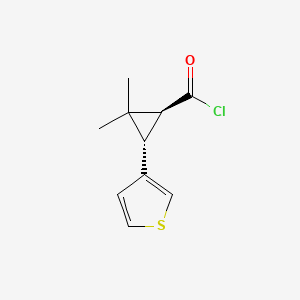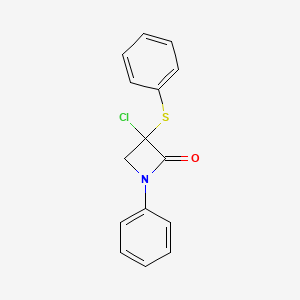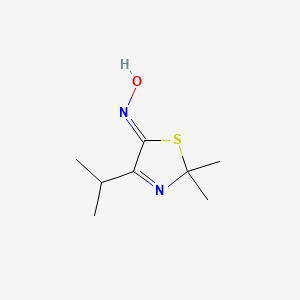
(NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the reaction of appropriate thiazole precursors with hydroxylamine derivatives. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions may occur at the thiazole ring or the hydroxylamine moiety, leading to various substituted products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. Its thiazole core is a common motif in many pharmaceuticals, and modifications to its structure could lead to new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure similar to the core of the compound.
Hydroxylamine Derivatives: Compounds containing the hydroxylamine functional group.
Other Thiazole Derivatives: Compounds with various substitutions on the thiazole ring.
Uniqueness
What sets (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine apart is its specific substitution pattern, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
(NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2OS/c1-5(2)6-7(10-11)12-8(3,4)9-6/h5,11H,1-4H3/b10-7- |
InChI Key |
HYKJOBZNNNTWKX-YFHOEESVSA-N |
Isomeric SMILES |
CC(C)C\1=NC(S/C1=N\O)(C)C |
Canonical SMILES |
CC(C)C1=NC(SC1=NO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



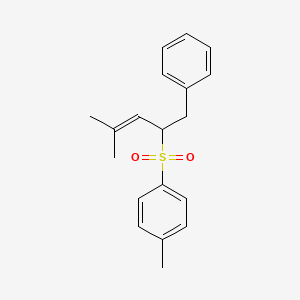
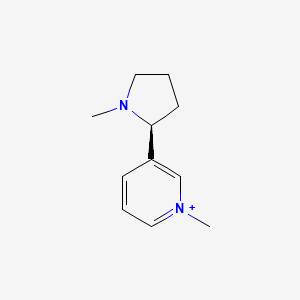
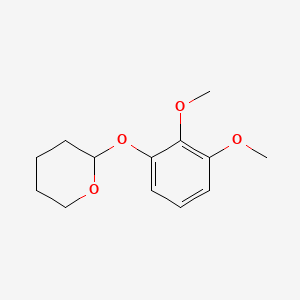
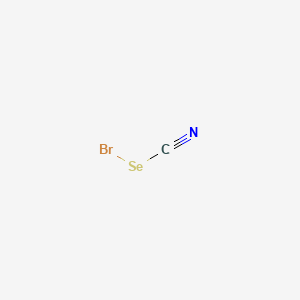
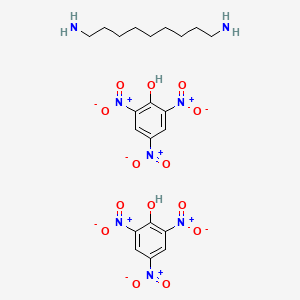
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
